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molecular formula C6H4BrCl2N B1334061 2-Bromo-4,6-dichloroaniline CAS No. 697-86-9

2-Bromo-4,6-dichloroaniline

Cat. No. B1334061
M. Wt: 240.91 g/mol
InChI Key: DTPADCOGQUOGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599905B2

Procedure details

A Sodium nitrite (3.88 g, 0.056 mole) was added in portions to concentrated sulphuric acid (28.16 ml) stirred below 10° C. A solution of 2-bromo-4,6-dichloroaniline (12 g, 0.05 mole, Lancaster) in glacial acetic acid (126 ml) was added maintaining the temperature below 10° C. The mixture was stirred below 10° C. for 1 hr and then slowly added to a stirred solution of cuprous chloride (10.11 g, 0.10 mole) in concentrated hydrochloric acid (101.05 ml) at room temperature. The mixture was then stirred at room temperature for 17 hrs. The product was filtered, washed with water (3×50 ml), dissolved in chloroform (150 ml), dried over anhydrous magnesium sulphate, filtered and the filtrate evaporated in vacuo to give the desired product. Yield 10 g (77%), M.p. 55-57° C.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
28.16 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
10.11 g
Type
reactant
Reaction Step Three
Quantity
101.05 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.[Br:10][C:11]1[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]([Cl:19])[C:12]=1N.[ClH:20]>C(O)(=O)C>[Cl:20][C:12]1[C:14]([Cl:19])=[CH:15][C:16]([Cl:18])=[CH:17][C:11]=1[Br:10] |f:0.1|

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
28.16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)Cl)Cl
Name
Quantity
126 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
cuprous chloride
Quantity
10.11 g
Type
reactant
Smiles
Name
Quantity
101.05 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred below 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred below 10° C. for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 17 hrs
Duration
17 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water (3×50 ml)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1Cl)Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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